molecular formula C12H10N2O3 B2964326 2-(Quinoline-4-carbonylamino)acetic acid CAS No. 859182-01-7

2-(Quinoline-4-carbonylamino)acetic acid

Cat. No.: B2964326
CAS No.: 859182-01-7
M. Wt: 230.223
InChI Key: LCRQPJJJOBOXSO-UHFFFAOYSA-N
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Description

The Quinoline (B57606) Moiety in Pharmaceutical Research and Development

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. researchgate.net Its presence in marketed drugs underscores its therapeutic importance. The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. nih.gov

Quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities. researchgate.netontosight.ai This diverse bioactivity has made the quinoline nucleus a focal point for the design of new therapeutic agents. nih.gov

Strategic Integration of Amino Acid Derivatives in Drug Design

Amino acids and their derivatives are fundamental building blocks of life and are increasingly utilized in drug design to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The incorporation of amino acid moieties can improve a drug's solubility, membrane permeability, and metabolic stability. Furthermore, they can be designed to interact with specific biological targets, such as enzymes and receptors.

Rationale for Investigating the Pharmacological and Chemical Profile of 2-(Quinoline-4-carbonylamino)acetic acid

The conjugation of a quinoline-4-carboxylic acid scaffold with glycine (B1666218) to form this compound is a deliberate drug design strategy. This molecular architecture is hypothesized to leverage the therapeutic potential of the quinoline core while potentially enhancing its biological profile through the inclusion of the glycine moiety. Glycine, as the simplest amino acid, can influence the molecule's polarity and its ability to form hydrogen bonds, which are critical for drug-receptor interactions. The investigation into this compound is driven by the prospect of discovering novel pharmacological activities arising from this specific combination.

Overview of Scholarly Research Trajectories Pertaining to this compound

While the broader class of quinoline-4-carboxamides has been the subject of considerable research, specific scholarly investigation into this compound is limited. Much of the existing literature focuses on quinoline-4-carboxylic acid and its various other amide derivatives. researchgate.netnih.gov Studies on quinoline-4-carboxamides have revealed their potential as antimicrobial and antimalarial agents. nih.govnih.govresearchgate.net For instance, a series of quinoline-4-carboxamides were identified from a phenotypic screen against Plasmodium falciparum, the parasite responsible for malaria, and were optimized to yield compounds with low nanomolar in vitro potency and excellent oral efficacy in mouse models. nih.govresearchgate.net

Research into other quinoline-4-carboxamide derivatives has also explored their antimicrobial effects against various bacteria and fungi. nih.gov However, a dedicated research trajectory focusing solely on the synthesis, chemical characterization, and comprehensive pharmacological evaluation of this compound is not extensively documented in publicly available scientific literature. Therefore, much of the understanding of its potential is extrapolated from the known properties of its parent structures and closely related analogs. The existence of this compound is confirmed through chemical supplier databases, where it is listed under the name N-(quinoline-4-carbonyl)glycine. chemdiv.com

Interactive Data Table: Biological Activities of Representative Quinoline-4-Carboxamide Derivatives

Below is a table summarizing the biological activities of some reported quinoline-4-carboxamide derivatives, illustrating the therapeutic potential within this class of compounds.

Compound ClassSpecific Derivative ExampleBiological ActivityResearch Focus
Quinoline-4-carboxamidesDDD107498Antimalarial (multi-stage)Optimization of a phenotypic screening hit against Plasmodium falciparum. nih.govresearchgate.netacs.org
2-Substituted Quinoline-4-carboxamidesNot specifiedWeak antimicrobial activityScreening against G+ and G- bacteria, yeasts, and filamentous fungi. nih.gov
Quinoline-6-carboxamide benzenesulfonates4-Iodo derivativeP2X7R antagonistDevelopment of potential treatments for conditions like cancer. nih.gov

Properties

IUPAC Name

2-(quinoline-4-carbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11(16)7-14-12(17)9-5-6-13-10-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRQPJJJOBOXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Quinoline 4 Carbonylamino Acetic Acid

Established Synthetic Pathways for the Preparation of 2-(Quinoline-4-carbonylamino)acetic acid

The synthesis of this compound is typically a two-stage process. The first stage involves the construction of the quinoline-4-carboxylic acid core, followed by the second stage of coupling this core with glycine (B1666218) or its ester.

Stage 1: Synthesis of the Quinoline-4-Carboxylic Acid Core

Two classical name reactions are prominently used for the synthesis of the quinoline-4-carboxylic acid scaffold: the Doebner reaction and the Pfitzinger reaction. researchgate.netnih.gov

The Doebner reaction involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid. nih.gov This method is versatile, allowing for a variety of substituents on the resulting quinoline (B57606) ring by choosing appropriately substituted anilines and aldehydes.

The Pfitzinger reaction utilizes the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. nih.gov This reaction is particularly useful for synthesizing 2-substituted quinoline-4-carboxylic acids.

Reaction NameStarting MaterialsKey Features
Doebner ReactionAniline, Aldehyde, Pyruvic AcidThree-component reaction, versatile for substitution patterns. nih.gov
Pfitzinger ReactionIsatin, Carbonyl compound with α-methylene groupGood for 2-substituted quinoline-4-carboxylic acids. nih.gov

Stage 2: Amide Bond Formation

Once quinoline-4-carboxylic acid is obtained, it is coupled with a glycine derivative (e.g., glycine ethyl ester) to form the final product. This amidation is a standard peptide coupling reaction and can be achieved through several reliable methods. A common approach is the activation of the carboxylic acid group to facilitate nucleophilic attack by the amino group of glycine.

Common coupling reagents and methods include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used to form an active ester intermediate, which then reacts with the amine.

Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which subsequently reacts with the glycine derivative.

Other Coupling Agents: Reagents such as N,N'-Carbonyldiimidazole (CDI) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have also been effectively employed for this transformation.

Innovative Synthetic Strategies and Methodological Advancements

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of quinoline-4-carboxamides.

One-Pot Syntheses: To streamline the synthetic process, one-pot methodologies have been developed. These strategies combine the formation of the quinoline ring and the subsequent amidation into a single synthetic operation, avoiding the isolation of intermediates. For instance, a one-pot synthesis of quinoline-4-carboxamides has been achieved by reacting isatins with 1,1-enediamines. u-tokyo.ac.jp

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. It has been successfully applied to both the Doebner and Pfitzinger reactions, significantly reducing reaction times and often improving yields compared to conventional heating. nih.govnih.gov

Green Chemistry Approaches: In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes. This includes the use of water as a solvent, employing reusable catalysts, and minimizing the use of hazardous reagents. nih.gov

AdvancementDescriptionAdvantages
One-Pot SynthesisCombines multiple reaction steps into a single procedure.Increased efficiency, reduced waste, and time savings. u-tokyo.ac.jp
Microwave-Assisted SynthesisUtilizes microwave energy to heat the reaction mixture.Faster reaction rates, higher yields, and cleaner reactions. nih.govnih.gov
Green Chemistry ApproachesFocuses on environmentally benign methods.Reduced environmental impact, increased safety. nih.gov

Design and Synthesis of Analogues and Prodrugs of this compound

Analogues: The design and synthesis of analogues of this compound are driven by the desire to explore structure-activity relationships (SAR) and optimize its pharmacological properties. Modifications are typically introduced at three main positions:

The Quinoline Ring: Substituents can be introduced on the benzene (B151609) portion of the quinoline ring to modulate properties like lipophilicity, electronic character, and metabolic stability.

The 2-Position of the Quinoline Ring: The 2-position is a common site for modification, with various aryl or alkyl groups being introduced to interact with biological targets. nih.gov

The Amino Acid Moiety: The glycine unit can be replaced with other natural or unnatural amino acids to explore the impact of different side chains on activity.

Prodrugs: Prodrug strategies are employed to improve the pharmacokinetic profile of a parent drug, such as its solubility, permeability, and metabolic stability. For a carboxylic acid-containing molecule like this compound, a common prodrug approach is the formation of an ester. Amino acid ester prodrugs, for example, can enhance intestinal absorption via oligopeptide transporters. mdpi.com The ester is designed to be cleaved in vivo by esterases to release the active carboxylic acid.

Stereochemical Considerations and Enantioselective Synthesis

When the glycine moiety in this compound is replaced by a chiral amino acid, a stereocenter is introduced, leading to the existence of enantiomers. The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis crucial.

Challenges in Stereoselective Synthesis: The primary challenge lies in controlling the stereochemistry at the α-carbon of the amino acid during the synthesis. A significant risk during the amide bond formation is epimerization , where the stereocenter can lose its configuration, leading to a mixture of enantiomers or diastereomers. researchgate.netnih.gov Epimerization is more likely to occur when the carboxylic acid of an N-protected amino acid is activated for coupling. nih.gov

Strategies for Enantioselective Synthesis:

While specific enantioselective methods for this compound analogues are not extensively reported, general strategies in asymmetric synthesis can be applied:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the achiral glycine or another precursor. wikipedia.org This auxiliary directs the subsequent chemical transformations to produce one enantiomer preferentially. After the desired stereochemistry is set, the auxiliary is removed. For instance, chiral oxazolidinones are widely used auxiliaries in the asymmetric synthesis of amino acids. researchgate.netdigitellinc.com

Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials, such as natural amino acids. The synthesis would involve coupling quinoline-4-carboxylic acid with a pre-existing chiral amino acid. Care must be taken during the coupling step to minimize epimerization. The choice of coupling reagents and reaction conditions is critical in this regard. uni-kiel.de

Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemical outcome of a reaction that forms the chiral center. While less common for this specific transformation, the development of new catalytic methods could provide an efficient route to enantiomerically pure analogues.

The choice of method depends on the specific analogue being synthesized and the desired level of enantiopurity. Careful optimization of reaction conditions, particularly for the peptide coupling step, is essential to prevent the loss of stereochemical integrity. researchgate.net

Biological Activities and Pharmacological Profiling of 2 Quinoline 4 Carbonylamino Acetic Acid

In Vitro High-Throughput Screening and Primary Bioactivity Assessments

There is no publicly available data from in vitro high-throughput screening (HTS) campaigns that specifically identify 2-(Quinoline-4-carbonylamino)acetic acid as a hit compound. Primary bioactivity assessments, which would typically follow HTS to confirm and characterize the initial findings, have not been reported for this specific molecule.

Cellular Efficacy and Phenotypic Modulations in Preclinical Models

No research articles or preclinical data were found that describe the cellular efficacy or phenotypic modulations of this compound in any preclinical models. Studies detailing its effects on cell viability, proliferation, or other cellular behaviors are absent from the current scientific literature.

Enzyme Inhibition, Receptor Binding, and Ligand-Target Interactions

Specific data on the enzyme inhibition profile or receptor binding affinities of this compound is not available. While computational studies have been performed on related 2-aryl-quinoline-4-carboxylic acid derivatives to identify potential protein targets, such as Leishmania major N-myristoyltransferase, these analyses did not include this compound. There are no published studies detailing its ligand-target interactions.

Antimicrobial Spectrum and Mechanism of Action Studies

While various quinoline (B57606) derivatives are known for their broad-spectrum antimicrobial activities, there are no specific studies that have evaluated the antimicrobial spectrum of this compound against different bacterial or fungal strains. Consequently, no mechanism of action studies for its potential antimicrobial effects have been reported.

Anti-cancer Activity in Established Cell Lines and Tumor Models

The anti-cancer potential of this compound has not been investigated in established cancer cell lines or in vivo tumor models. The scientific literature contains extensive research on the anti-cancer properties of other quinoline derivatives, but this specific compound has not been the subject of such studies.

Immunomodulatory and Anti-inflammatory Potentials

There is no available data on the immunomodulatory or anti-inflammatory properties of this compound. Although some quinoline-related carboxylic acid derivatives have shown anti-inflammatory potential, specific experimental evidence for this compound is lacking.

Elucidation of Molecular Mechanisms of Action for 2 Quinoline 4 Carbonylamino Acetic Acid

Identification and Validation of Specific Molecular Targets

While direct experimental validation of molecular targets for 2-(Quinoline-4-carbonylamino)acetic acid is not extensively documented in publicly available literature, in silico studies on structurally related 2-aryl-quinoline-4-carboxylic acid derivatives provide significant leads. These computational approaches have identified N-myristoyltransferase (NMT) as a promising putative target. nih.gov

Inverse virtual screening studies conducted on a series of 2-aryl-quinoline-4-carboxylic acid derivatives have repeatedly highlighted Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target. nih.gov These findings suggest that the quinoline-4-carboxylic acid scaffold is a promising basis for the development of novel NMT inhibitors. nih.gov Although these studies did not specifically include this compound, its structural similarity to the investigated compounds suggests that it may also interact with NMT. Further experimental validation, such as enzymatic assays and binding studies, is necessary to confirm this hypothesis.

Table 1: Potential Molecular Target of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Target EnzymeOrganism of OriginRole of TargetMethod of Identification
N-myristoyltransferase (NMT)Leishmania majorProtein N-myristoylation, essential for protein localization and functionInverse Virtual Screening

Comprehensive Analysis of Intracellular Signaling Pathway Perturbations

Detailed experimental data elucidating the specific intracellular signaling pathways perturbed by this compound are currently limited. However, based on the potential inhibition of N-myristoyltransferase, it can be inferred that several signaling pathways reliant on myristoylated proteins could be affected.

Many key proteins involved in signal transduction cascades, such as G-protein alpha subunits and Src family kinases, undergo N-myristoylation. The inhibition of NMT would prevent the proper localization and function of these proteins, thereby disrupting downstream signaling events. For instance, the aberrant function of G-proteins could impact cyclic AMP (cAMP) and phosphoinositide signaling pathways. Similarly, the dysregulation of Src family kinases could interfere with a multitude of cellular processes, including cell growth, differentiation, and survival.

Further research, employing techniques such as phosphoproteomics and targeted pathway analysis, is required to comprehensively map the signaling network alterations induced by this compound.

Transcriptomic and Proteomic Signatures Induced by this compound

To date, specific transcriptomic and proteomic studies on cells treated with this compound have not been reported in the available scientific literature. Such analyses are critical for obtaining a global view of the cellular response to the compound.

Transcriptomic analysis, using techniques like RNA sequencing, would reveal changes in gene expression levels, providing insights into the cellular pathways that are activated or repressed upon treatment. Proteomic studies, utilizing methods such as mass spectrometry, would identify alterations in protein abundance and post-translational modifications, offering a direct understanding of the functional changes within the cell.

In the context of the potential NMT inhibition, it would be anticipated that transcriptomic and proteomic analyses might reveal changes in the expression of genes and proteins associated with stress responses, protein trafficking, and apoptosis, reflecting the cellular consequences of disrupted N-myristoylation.

Biophysical Characterization of Compound-Target Interactions

There is a lack of publicly available biophysical data characterizing the direct interaction between this compound and its potential molecular targets. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable in this regard.

These methods could provide quantitative data on the binding affinity (Kd), thermodynamics (ΔH, ΔS), and kinetics (kon, koff) of the compound-target interaction. Such information is essential for understanding the potency and specificity of the compound and for guiding further structure-activity relationship (SAR) studies to optimize its binding properties.

Computational Docking and Molecular Dynamics Simulations for Mechanistic Insights

While specific computational studies for this compound are not available, molecular docking and dynamics simulations have been performed on closely related 2-aryl-quinoline-4-carboxylic acid derivatives with Leishmania N-myristoyltransferase. nih.govresearchgate.net These in silico approaches provide valuable mechanistic insights into the potential binding modes of this class of compounds.

Molecular docking simulations have demonstrated that 2-aryl-quinoline-4-carboxylic acid derivatives can stably bind to the active site of LmNMT. nih.gov The simulations revealed key interactions, including hydrogen bonding and π-π stacking, between the quinoline (B57606) scaffold and amino acid residues within the enzyme's binding pocket. researchgate.net

Molecular dynamics simulations have further corroborated these findings, showing that the ligand-protein complexes remain stable over time. nih.govresearchgate.net These simulations also provide insights into the conformational changes that may occur in the enzyme upon ligand binding. researchgate.net These computational results strongly support the hypothesis that the quinoline-4-carboxylic acid scaffold is a viable starting point for the design of potent NMT inhibitors. nih.gov

Table 2: Summary of Computational Studies on 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives and LmNMT

Computational MethodKey Findings
Molecular DockingStable binding in the active site of LmNMT. Identification of key hydrogen bonding and π-π stacking interactions.
Molecular Dynamics SimulationsConfirmation of stable ligand-protein complexes. Insights into conformational changes upon binding.

Structure Activity Relationship Sar and Rational Design of 2 Quinoline 4 Carbonylamino Acetic Acid Analogues

Principles Guiding the Structural Modification of 2-(Quinoline-4-carbonylamino)acetic acid

The structural modification of the this compound scaffold is guided by several key principles derived from medicinal chemistry and SAR studies of related quinoline (B57606) and quinolone carboxamides. nih.gov The core structure can be divided into three primary regions for modification: the quinoline nucleus, the amino acid linker, and the substituent at the 2-position of the quinoline ring.

Key principles for modification include:

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties without making a significant change to the chemical structure.

Functional Group Modification: Altering or introducing functional groups to probe interactions with biological targets, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. For instance, the carboxylic acid of the glycine (B1666218) linker is a key site for potential ionic interactions.

Conformational Constraint: Introducing rigid elements or cyclizing flexible chains to lock the molecule into a specific, "bioactive" conformation. This can increase potency and selectivity by reducing the entropic penalty of binding to a target. researchgate.net

Homologation: Systematically increasing the length of a carbon chain, such as the linker between the quinoline and the carboxylic acid, to determine the optimal distance between key interacting moieties. acs.org

Modulation of Physicochemical Properties: Adjusting properties like lipophilicity (logP), solubility, and metabolic stability through targeted substitutions. High lipophilicity, often associated with numerous aromatic rings, can lead to poor developability. nih.gov Therefore, modifications are often aimed at balancing potency with favorable drug-like properties.

A foundational SAR study on quinoline-4-carboxylic acids identified three critical regions for maintaining biological activity: the C(2) position, which requires bulky hydrophobic groups; the C(4) position, which strictly requires a carboxylic acid or its salt; and the benzo portion of the quinoline ring, where appropriate substitutions can enhance activity. nih.gov These principles form the basis for the rational design of new analogues.

Impact of Substituent Variation on the Quinoline Nucleus

The quinoline nucleus itself is a primary target for structural modification to fine-tune biological activity and physicochemical properties. Substitutions on the benzo part of the ring system can significantly influence potency, selectivity, and drug metabolism, pharmacokinetics (DMPK) profiles.

In a series of related quinoline-4-carboxamides developed as antimalarial agents, modifications at the 6-position of the quinoline ring were explored. acs.org Halogen substitution at this position was found to be well-tolerated. Replacing the bromine in a parent compound with chlorine or fluorine did not lead to a significant loss of activity while successfully decreasing the molecular weight and calculated logP (clogP). acs.org However, the complete removal of the halogen resulted in an eight-fold decrease in potency, indicating that an electron-withdrawing or sterically suitable group at this position is beneficial for activity. acs.org

Table 1: Effect of Halogen Substitution at the 6-Position of a Quinoline-4-Carboxamide Scaffold on Antimalarial Potency

Compound IDSubstitution at 6-PositionEC50 (μM)clogP
Parent Compound-Br0.095.8
Analogue 10-Cl0.145.6
Analogue 11-F0.125.2
Analogue 12-H0.735.1

Data adapted from a study on quinoline-4-carboxamides, where EC50 represents the half maximal effective concentration against P. falciparum. acs.org

Role of the Amino Acid Linker and its Functional Groups in Bioactivity

The -(carbonylamino)acetic acid portion of the molecule serves as a critical linker, connecting the quinoline pharmacophore to a carboxylic acid group. This linker's length, flexibility, and the nature of its functional groups are pivotal for biological activity. In quinoline-based compounds, the amide linkage is a common and effective structural element. nih.gov

Studies on related quinoline-4-carboxamides have shown that modifications to the amine portion of the amide linker significantly impact potency. For example, altering the length of an aminoalkyl side chain can have a profound effect. In one study, extending a three-carbon linker to a four-carbon linker resulted in a 17-fold improvement in antiplasmodial activity. acs.org Conversely, shortening the linker was tolerated but did not enhance activity. This suggests an optimal spatial distance exists between the quinoline core and a terminal functional group for effective target engagement. acs.org

The functional groups on the linker are also crucial. The amide NH group and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. The terminal carboxylic acid group of the acetic acid moiety is a strong hydrogen bond acceptor and can exist as a carboxylate anion at physiological pH, enabling potent ionic interactions with positively charged residues (e.g., arginine or lysine) in a target's binding site. The strict requirement for a carboxylic acid at the C(4) position in related quinoline inhibitors highlights the importance of this acidic functional group for bioactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For quinoline derivatives, QSAR studies help to predict the activity of novel analogues and provide insights into the structural features that are most important for their biological effects. nih.gov

A typical QSAR model is an equation of the form: Biological Activity = f(Physicochemical Descriptors)

The descriptors used in these models can be categorized as:

Electronic: Descriptors related to the electron distribution, such as atomic charges, dipole moment, and electronegativity. These can be crucial for electrostatic or charge-transfer interactions with a biological target.

Steric: Descriptors that define the size and shape of the molecule, such as molecular volume, surface area, and van der Waals volume. These are important for understanding how a molecule fits into a binding pocket.

Hydrophobic: Descriptors that quantify the molecule's affinity for nonpolar environments, most commonly represented by the partition coefficient (logP). Hydrophobicity is critical for membrane permeability and hydrophobic interactions with the target.

Topological: Descriptors derived from the 2D representation of the molecule, which describe atomic connectivity and molecular branching.

In a QSAR study on quinolinone-based compounds, a model was developed that suggested van der Waals volume, electron density, and electronegativity were pivotal for antituberculosis activity. nih.gov The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high value for these parameters (typically > 0.5) indicates a robust and predictive model. nih.gov The applicability domain (AD) of the model is also defined to ensure that predictions are only made for compounds that are structurally similar to the training set used to build the model. nih.gov While a specific QSAR model for the this compound series is not publicly detailed, the principles from related quinoline series provide a clear framework for how such a model would be developed and applied to guide the design of new analogues.

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. Identifying the "bioactive conformation"—the specific three-dimensional shape a molecule adopts when it binds to its biological target—is a central goal in rational drug design.

For flexible molecules like this compound, which has rotatable bonds in its linker, numerous conformations are possible. However, likely only one or a small subset of these conformations is responsible for its biological activity. Computational methods such as molecular docking and molecular dynamics simulations are used to predict how these molecules bind to a target protein and to identify the most stable and likely bioactive conformations. nih.govresearchgate.net

By combining computational analysis with synthetic modification and biological testing, researchers can build a comprehensive model of the bioactive conformation, which is invaluable for designing next-generation analogues with improved potency and selectivity.

Preclinical Pharmacological Applications and Therapeutic Relevance of 2 Quinoline 4 Carbonylamino Acetic Acid

Efficacy in Relevant Disease-Specific Preclinical Models

There is currently no publicly available data from preclinical studies investigating the efficacy of 2-(Quinoline-4-carbonylamino)acetic acid in any specific disease models. While the broader class of quinoline (B57606) derivatives has shown promise in various therapeutic areas, including infectious diseases and oncology, the therapeutic potential of this specific compound has not been reported.

Preliminary Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Contexts

Detailed in vivo or in vitro data on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the public domain. Similarly, studies characterizing its pharmacodynamic effects, such as the mechanism of action or engagement with biological targets, have not been identified. In silico studies on related 2-aryl-quinoline-4-carboxylic acid derivatives suggest that the quinoline scaffold can be optimized for favorable pharmacokinetic properties, such as enhanced solubility and high predicted gastrointestinal absorption, but experimental data for this compound is lacking. nih.govfrontiersin.org

Investigation of Synergistic Effects in Combination with Established Therapeutic Agents

No preclinical studies have been found that investigate the potential synergistic or additive effects of this compound when used in combination with existing therapeutic agents. Research into combination therapies is a critical step in preclinical development, but this line of inquiry has not yet been pursued for this particular compound.

Potential Role in Lead Optimization and Pre-clinical Drug Candidate Selection

The process of lead optimization involves refining the chemical structure of a promising compound to improve its efficacy, safety, and pharmacokinetic profile. researchgate.net While studies on other quinoline derivatives have demonstrated the potential of this scaffold in hit-to-lead optimization for diseases such as leishmaniasis and cancer, the specific role of this compound as a lead compound or a candidate for preclinical selection has not been documented. nih.gov The quinoline-4-carboxylic acid scaffold is recognized as a basis for the development of novel inhibitors for various targets, indicating the potential for derivatives of this class in drug discovery programs. nih.govfrontiersin.orgresearchgate.net

Addressing Disease Resistance Mechanisms through this compound Modulation

Drug resistance is a significant challenge in the treatment of many diseases. Some quinoline-based compounds have been investigated for their ability to overcome resistance mechanisms. For instance, certain 2-(quinolin-4-yloxy)acetamides have shown activity against drug-resistant strains of Mycobacterium tuberculosis. nih.gov However, there is no available research to suggest that this compound has been evaluated for its potential to modulate or overcome any known disease resistance mechanisms.

Future Perspectives and Research Gaps in the Study of 2 Quinoline 4 Carbonylamino Acetic Acid

Exploration of Novel Biological Targets and Therapeutic Indications

The therapeutic potential of quinoline (B57606) derivatives is vast, with established activities including anticancer, antimalarial, antibacterial, and antifungal properties. ontosight.airsc.orgresearchgate.net Future research should aim to expand upon these known activities by exploring novel biological targets. For instance, the identification of quinoline-4-carboxamides as inhibitors of translation elongation factor 2 (PfEF2) in Plasmodium falciparum has opened new avenues for antimalarial drug development with novel mechanisms of action. nih.govacs.orgmmv.org

Further exploration into the modulation of protein kinases, which are pivotal in many signaling pathways related to cancer, remains a significant area of interest. nih.govarabjchem.orgnih.gov The design of derivatives of 2-(Quinoline-4-carbonylamino)acetic acid that can selectively target specific kinases could lead to more effective and less toxic anticancer agents. arabjchem.orgnih.gov Additionally, investigating the potential of these compounds against emerging infectious diseases and neglected tropical diseases is a critical area for future inquiry. The broad-spectrum bioactivity of quinolines suggests that there are likely numerous unexplored targets that could be modulated by this scaffold. orientjchem.orgresearchgate.net

Table 1: Potential Therapeutic Indications for Quinoline-4-Carboxamide Derivatives

Therapeutic Area Potential Biological Target(s) Rationale
Oncology Receptor Tyrosine Kinases (e.g., c-Met, EGFR, VEGFR), Topoisomerase Inhibition of key signaling pathways involved in cell proliferation, angiogenesis, and survival. nih.govarabjchem.orgnih.gov
Infectious Diseases Translation Elongation Factor 2 (PfEF2), DNA Gyrase, Viral Enzymes Targeting essential parasite/bacterial enzymes and processes. nih.govacs.orgmmv.org
Inflammatory Disorders Cyclooxygenase (COX), Lipoxygenase (LOX) Modulation of inflammatory pathways. nih.gov

Integration of Advanced Synthetic Methodologies and Sustainable Chemistry Principles

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Pfitzinger reactions, often involve harsh conditions, hazardous reagents, and long reaction times. nih.govmdpi.com A significant future direction is the integration of advanced and sustainable synthetic methodologies. benthamdirect.com Green chemistry principles, including the use of greener solvents like water and ethanol, microwave-assisted synthesis, and one-pot multicomponent reactions, are being increasingly applied to the synthesis of quinoline derivatives. researchgate.netacs.orgtandfonline.com These approaches not only reduce the environmental impact but also often lead to higher yields and shorter reaction times. benthamdirect.comacs.org

The development of novel catalytic systems, including non-biodegradable and recyclable catalysts, is another key area of focus. benthamdirect.com Future research should aim to develop more efficient and environmentally benign methods for the synthesis of this compound and its analogs. This includes exploring flow chemistry and solid-phase synthesis techniques, which can facilitate rapid library generation for structure-activity relationship (SAR) studies. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and design. nih.govresearchgate.netmdpi.com For this compound and its derivatives, AI can be employed in several key areas. In silico methods, such as quantitative structure-activity relationship (QSAR) studies, can predict the biological activity of novel analogs, thereby prioritizing the synthesis of the most promising compounds. nih.govajol.info

Generative AI models can design novel quinoline-based molecules with desired pharmacological properties from scratch. springernature.comoncodesign-services.com Furthermore, AI algorithms can be used for virtual screening of large compound libraries to identify potential hits against specific biological targets. nih.govresearchgate.net These computational approaches can significantly accelerate the early stages of drug discovery, reducing both time and cost. oncodesign-services.com Future work should focus on developing and validating robust AI/ML models specifically for the quinoline-4-carboxamide scaffold to enhance the efficiency of lead optimization. nih.gov The prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties using computational tools is also crucial for designing drug candidates with favorable pharmacokinetic profiles. nih.govzenodo.org

Development of Targeted Delivery Systems for this compound

A significant challenge in the development of quinoline-based therapeutics is overcoming issues of poor solubility, bioavailability, and potential toxicity. ontosight.aiplos.org The development of targeted drug delivery systems offers a promising solution to these challenges. Encapsulating this compound or its active derivatives in nanocarriers, such as liposomes or nanoparticles, can improve their solubility and stability. ontosight.aiplos.org

Furthermore, these delivery systems can be functionalized with targeting ligands, such as antibodies or peptides, to facilitate selective delivery to diseased cells, thereby enhancing efficacy and reducing off-target side effects. plos.org For instance, transferrin-conjugated liposomes have been explored for the targeted delivery of isoquinoline (B145761) derivatives to tumor cells that overexpress the transferrin receptor. plos.org Future research should focus on designing and evaluating novel targeted delivery systems specifically for quinoline-4-carboxamides to improve their therapeutic index.

Methodological Advancements for Comprehensive Pharmacological Profiling

A thorough understanding of a compound's pharmacological profile is essential for its development as a therapeutic agent. Future studies on this compound and its analogs should employ advanced methodological approaches for comprehensive profiling. High-throughput screening (HTS) can be utilized to rapidly assess the activity of a large number of derivatives against a panel of biological targets. ontosight.ai

In silico ADMET profiling is a valuable tool for early-stage assessment of a compound's drug-likeness and potential liabilities. researchgate.netnih.gov This can help in prioritizing compounds with favorable pharmacokinetic and safety profiles for further preclinical development. zenodo.org Moreover, systems biology approaches can provide a more holistic understanding of how these compounds interact with complex biological networks, potentially revealing novel mechanisms of action and off-target effects. Integrating data from genomics, proteomics, and metabolomics can offer a deeper insight into the pharmacological effects of these quinoline derivatives.

Table 2: Advanced Pharmacological Profiling Techniques

Technique Application Benefit
High-Throughput Screening (HTS) Rapidly screen large compound libraries against multiple targets. ontosight.ai Efficient identification of lead compounds and preliminary SAR.
In Silico ADMET Prediction Computationally predict pharmacokinetic and toxicity profiles. researchgate.netnih.gov Early identification of potential liabilities, reducing late-stage attrition. zenodo.org
Systems Biology Approaches Analyze the effect of compounds on complex biological networks. Elucidation of novel mechanisms of action and off-target effects.

Unresolved Questions and Directions for Future Academic Inquiry

Despite the significant research into quinoline derivatives, several unresolved questions and gaps in knowledge remain, providing fertile ground for future academic inquiry.

Mechanisms of Drug Resistance: As with many therapeutic agents, the development of resistance is a major concern. Future research should investigate the potential mechanisms by which cancer cells or pathogenic organisms could develop resistance to quinoline-4-carboxamides and explore strategies to overcome this, such as combination therapies.

Structure-Activity Relationship (SAR) Refinement: While SAR studies have been conducted for various quinoline derivatives, a more detailed understanding of the structural requirements for activity and selectivity against specific targets is needed. nih.govresearchgate.net Systematic modification of the this compound scaffold and comprehensive biological evaluation will be crucial.

Long-Term Toxicity: The long-term safety profiles of many novel quinoline derivatives are not well-established. In-depth preclinical toxicology studies are necessary to ensure the safety of any potential drug candidates.

Q & A

Basic: What are the established synthetic routes for 2-(Quinoline-4-carbonylamino)acetic acid?

Methodological Answer:
The synthesis of quinoline derivatives like this compound commonly employs the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones or carboxylic acids in alkaline media . For example:

  • Step 1 : React isatin with phenylacetic acid in the presence of sodium acetate to form the quinoline backbone.
  • Step 2 : Introduce the acetic acid moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) with glycine derivatives.
    Alternative routes include Skraup or Friedländer syntheses , but Pfitzinger offers better regioselectivity for 4-substituted quinolines .

Advanced: How can computational methods assist in optimizing the synthesis of quinoline derivatives?

Methodological Answer:
Computational tools such as density functional theory (DFT) can predict reaction pathways and transition states to optimize yield and regioselectivity. For example:

  • Reaction Feasibility : Calculate activation energies for Pfitzinger reaction intermediates to identify kinetic bottlenecks .
  • Solvent Effects : Use COSMO-RS simulations to select solvents that stabilize charged intermediates (e.g., DMF for polar transition states).
  • Catalyst Design : Screen transition-metal catalysts (e.g., Pd or Cu) for cross-coupling steps using molecular docking or descriptor-based models .

Basic: What spectroscopic and crystallographic techniques are used to characterize quinoline derivatives?

Methodological Answer:
Key techniques include:

Technique Application Example Parameters
NMR Confirm substitution patterns1H^1H: δ 8.2–8.5 ppm (quinoline H), 13C^13C: 165–170 ppm (carboxylic acid C=O)
X-ray Crystallography Resolve 3D structureUse SHELXL for refinement; monitor R-factor (<5%) and thermal displacement parameters
FT-IR Identify functional groupsPeaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch)

Advanced: How can researchers resolve discrepancies in reported biological activity data for quinoline derivatives?

Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial potency) often stem from:

  • Experimental Variables : Standardize assay conditions (e.g., pH, cell lines, incubation time). For example, discrepancies in MIC values may arise from variations in bacterial strain viability thresholds .
  • Compound Purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry. Impurities like unreacted isatin can skew results .
  • Structural Confirmation : Re-analyze disputed compounds using X-ray crystallography (SHELX suite) to rule out polymorphic or stereochemical variations .

Basic: What are the key functional groups in this compound, and how do they influence reactivity?

Methodological Answer:
The compound features:

  • Quinoline Core : Aromatic π-system facilitates electrophilic substitution (e.g., nitration at C5/C8) .
  • Carboxylic Acid : Enables salt formation (e.g., sodium salts for solubility) or conjugation via esterification/amidation .
  • Acetamide Linker : Susceptible to hydrolysis under acidic/basic conditions; stabilize via steric hindrance (e.g., tert-butyl groups) .

Advanced: What strategies mitigate side reactions during quinoline functionalization?

Methodological Answer:
To minimize byproducts (e.g., di-substitution or ring-opening):

  • Protection/Deprotection : Use Boc groups for amines and silyl ethers for hydroxyls during multi-step syntheses .
  • Temperature Control : Perform nitration at 0–5°C to suppress polysubstitution .
  • Catalytic Systems : Employ Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings to enhance selectivity for mono-arylation .

Basic: How is the purity of this compound validated in research settings?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm), mobile phase = 70:30 acetonitrile/0.1% TFA, flow rate = 1 mL/min. Purity >95% is confirmed if the main peak area exceeds 95% .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (tolerance ±0.3%) .
  • Melting Point : Compare observed range (e.g., 215–218°C) with literature to detect polymorphs .

Advanced: How can crystallographic data from SHELX refine structural models of quinoline derivatives?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Collect data to θmax > 25° .
  • Refinement in SHELXL :
    • Initial Model : Build using intrinsic phasing (SHELXT).
    • Anisotropic Refinement : Apply to non-H atoms; use riding models for H atoms.
    • Validation : Check R1_1 (<0.05), wR2_2 (<0.15), and Flack parameter (<0.1 for enantiopurity) .

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